molecular formula C9H9BrN4 B13911914 1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine

1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine

Katalognummer: B13911914
Molekulargewicht: 253.10 g/mol
InChI-Schlüssel: LGWGBRQLDMXQAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that features a fused bicyclic structure. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromoimidazo[1,5-a]pyrazine with cyclopropylamine under controlled temperature and pressure conditions. The reaction may require a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrazine derivatives .

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific structural features, such as the presence of a bromine atom and a cyclopropyl group. These features contribute to its distinct chemical reactivity and potential biological activities .

Eigenschaften

Molekularformel

C9H9BrN4

Molekulargewicht

253.10 g/mol

IUPAC-Name

1-bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C9H9BrN4/c10-7-6-8(11)12-3-4-14(6)9(13-7)5-1-2-5/h3-5H,1-2H2,(H2,11,12)

InChI-Schlüssel

LGWGBRQLDMXQAG-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NC(=C3N2C=CN=C3N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.